Cas no 648423-77-2 (Ethyl 2-Cyclopropylpyrimidine-5-carboxylate)
Ethyl 2-Cyclopropylpyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarboxylic acid, 2-cyclopropyl-, ethyl ester
- ETHYL 2-CYCLOPROPYLPYRIMIDINE-5-CARBOXYLATE
- MFCD09863194
- AS-37785
- SCHEMBL3563228
- 648423-77-2
- DTXSID40647953
- ETHYL2-CYCLOPROPYLPYRIMIDINE-5-CARBOXYLATE
- AKOS006312974
- SB57184
- Ethyl 2-Cyclopropylpyrimidine-5-carboxylate
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- MDL: MFCD09863194
- Inchi: 1S/C10H12N2O2/c1-2-14-10(13)8-5-11-9(12-6-8)7-3-4-7/h5-7H,2-4H2,1H3
- InChI Key: YIOGULAORUQCBP-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NC(C2CC2)=NC=1)=O
Computed Properties
- Exact Mass: 192.09000
- Monoisotopic Mass: 192.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 52.1Ų
Experimental Properties
- Density: 1.214
- Boiling Point: 292℃
- Flash Point: 131℃
- PSA: 52.08000
- LogP: 1.53070
Ethyl 2-Cyclopropylpyrimidine-5-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-Cyclopropylpyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006240-250mg |
Ethyl 2-cyclopropylpyrimidine-5-carboxylate |
648423-77-2 | 97% | 250mg |
$601.34 | 2023-09-01 | |
| Alichem | A089006240-1g |
Ethyl 2-cyclopropylpyrimidine-5-carboxylate |
648423-77-2 | 97% | 1g |
$1446.12 | 2023-09-01 | |
| Chemenu | CM167611-1g |
ethyl 2-cyclopropylpyrimidine-5-carboxylate |
648423-77-2 | 95% | 1g |
$392 | 2021-08-05 | |
| TRC | E940215-10mg |
Ethyl 2-Cyclopropylpyrimidine-5-carboxylate |
648423-77-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940215-50mg |
Ethyl 2-Cyclopropylpyrimidine-5-carboxylate |
648423-77-2 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E940215-100mg |
Ethyl 2-Cyclopropylpyrimidine-5-carboxylate |
648423-77-2 | 100mg |
$ 210.00 | 2022-06-05 | ||
| Chemenu | CM167611-1g |
ethyl 2-cyclopropylpyrimidine-5-carboxylate |
648423-77-2 | 95% | 1g |
$1376 | 2023-02-16 | |
| abcr | AB307188-250 mg |
Ethyl 2-cyclopropylpyrimidine-5-carboxylate; 97% |
648423-77-2 | 250mg |
€1005.40 | 2023-04-26 | ||
| Crysdot LLC | CD11080203-1g |
Ethyl 2-cyclopropylpyrimidine-5-carboxylate |
648423-77-2 | 95+% | 1g |
$415 | 2024-07-18 | |
| A2B Chem LLC | AG68190-250mg |
Ethyl 2-cyclopropylpyrimidine-5-carboxylate |
648423-77-2 | 97% | 250mg |
$626.00 | 2024-04-19 |
Ethyl 2-Cyclopropylpyrimidine-5-carboxylate Suppliers
Ethyl 2-Cyclopropylpyrimidine-5-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Ethyl 2-Cyclopropylpyrimidine-5-carboxylate
Ethyl 2-Cyclopropylpyrimidine-5-carboxylate (CAS No. 648423-77-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-Cyclopropylpyrimidine-5-carboxylate, identified by its CAS number 648423-77-2, is a significant intermediate in the synthesis of various pharmaceutical compounds. This compound belongs to the pyrimidine family, a heterocyclic aromatic organic compound that plays a crucial role in medicinal chemistry due to its structural versatility and biological activity. The presence of both cyclopropyl and carboxylate functional groups in its molecular structure enhances its reactivity, making it a valuable building block for the development of novel therapeutic agents.
The chemical structure of Ethyl 2-Cyclopropylpyrimidine-5-carboxylate consists of a pyrimidine ring substituted with an ethyl ester at the 5-position and a cyclopropyl group at the 2-position. This configuration imparts unique electronic and steric properties, which are exploited in drug design to modulate binding affinity and metabolic stability. The compound's ability to serve as a precursor for more complex molecules has made it a subject of interest in synthetic organic chemistry and pharmaceutical research.
In recent years, Ethyl 2-Cyclopropylpyrimidine-5-carboxylate has garnered attention for its potential applications in the development of antiviral and anticancer agents. The pyrimidine core is a common motif in nucleoside analogs, which are known for their efficacy against viral infections. For instance, derivatives of pyrimidine have been investigated for their inhibitory effects on enzymes such as thymidylate synthase, which is essential for DNA synthesis in rapidly dividing cells. The cyclopropyl group, while relatively small, can significantly influence the pharmacokinetic properties of the final drug product by affecting solubility and metabolic pathways.
One of the most compelling aspects of Ethyl 2-Cyclopropylpyrimidine-5-carboxylate is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the structure of Ethyl 2-Cyclopropylpyrimidine-5-carboxylate, chemists can develop molecules that selectively inhibit specific kinases, thereby disrupting aberrant signaling networks. Recent studies have demonstrated that compounds derived from this intermediate exhibit promising activity against tyrosine kinases, which are frequently overexpressed in tumor cells.
The synthesis of Ethyl 2-Cyclopropylpyrimidine-5-carboxylate typically involves multi-step organic reactions, starting from readily available precursors such as malonic acid derivatives or cyclopropane-containing compounds. The introduction of the pyrimidine ring is often achieved through condensation reactions, while the esterification step introduces the ethyl group at the 5-position. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
From a computational chemistry perspective, Ethyl 2-Cyclopropylpyrimidine-5-carboxylate serves as an excellent model system for studying molecular interactions. High-throughput virtual screening techniques have been employed to identify potential drug candidates based on its scaffold. By leveraging machine learning algorithms, researchers can predict binding affinities and optimize lead structures before proceeding to experimental validation. This approach has accelerated the drug discovery process significantly, allowing for rapid identification of promising candidates for further development.
The biological activity of Ethil 2-Cyclopropypyrimidine-5-carboxyrate derivatives has been extensively studied in preclinical models. In vitro assays have revealed that certain analogs exhibit potent inhibitory effects against viral proteases and DNA polymerases, suggesting their potential as antiviral agents. Similarly, in vivo studies have shown that these compounds can induce apoptosis in cancer cell lines by disrupting key signaling pathways. These findings underscore the importance of Ethil 2-Cyclopropypyrimidine-5-carboxyrate as a versatile scaffold for developing novel therapeutics.
As research continues to evolve, new applications for Ethil 2-Cyclopropypyrimidine-5-carboxyrate are likely to emerge. The increasing demand for personalized medicine has spurred interest in developing customized drug molecules tailored to individual patients' needs. The structural flexibility of this intermediate allows for fine-tuning of pharmacological properties, making it an ideal candidate for generating patient-specific therapies. Additionally, advancements in biocatalysis and enzymatic engineering offer new possibilities for modifying this compound efficiently and cost-effectively.
In conclusion, Ethil 2-Cyclopropypyrimidine-5-carboxyrate (CAS No. 648423-77-2) is a pivotal intermediate in modern pharmaceutical synthesis with diverse applications across antiviral and anticancer drug development. Its unique structural features enable the creation of molecules with tailored biological activities, making it indispensable in medicinal chemistry research. As scientific understanding progresses and new technologies emerge, this compound will undoubtedly continue to play a crucial role in shaping the future of therapeutic innovation.
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